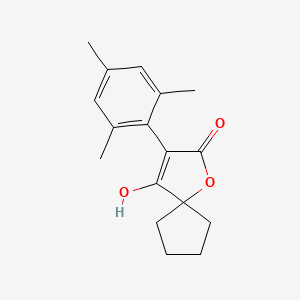

Spiromesifen Metabolite M01

Description

Spiromesifen Metabolite M01 (3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol) is the primary degradation product of spiromesifen, a tetronic acid derivative acaricide widely used in agriculture. M01 is formed via ester bond cleavage of the parent compound during metabolic processes in plants, hydrolysis under high-temperature conditions (e.g., sterilization), or storage . Structurally, it retains the dihydrofuranone core of spiromesifen but lacks the ester-linked side chain (molecular formula: C₁₇H₂₀O₃; molecular weight: 272.34) .

M01 is a key residue in regulatory assessments due to its stability in high-acid commodities (e.g., citrus fruits) and processed foods . Analytical methods, such as QuEChERS with HPLC/GC, achieve a limit of quantification (LOQ) of 0.02 mg/kg for M01 in plant matrices .

Properties

IUPAC Name |

4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-10-8-11(2)13(12(3)9-10)14-15(18)17(20-16(14)19)6-4-5-7-17/h8-9,18H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNPKBJDSGDYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716240 | |

| Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148476-30-6 | |

| Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148476-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxaspiro(4.4)non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxaspiro[4.4]non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OXASPIRO(4.4)NON-3-EN-2-ONE, 4-HYDROXY-3-(2,4,6-TRIMETHYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H0TR7Y8SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

Spiromesifen contains an ester functional group that undergoes hydrolysis to form M01. The reaction can be catalyzed under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures (60–80°C) promotes saponification. For example, refluxing spiromesifen in a 1M NaOH/ethanol solution for 6–8 hours yields M01 with a conversion efficiency of ~85%.

-

Acidic Hydrolysis : Using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a water/THF mixture at 50°C achieves comparable results, though with slightly lower yields (70–75%).

Optimization Parameters

Key factors influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 15% |

| Solvent System | Ethanol/Water (3:1) | Prevents byproducts |

| Catalyst Concentration | 1M NaOH | Maximizes rate |

This method is scalable for laboratory and industrial settings, though residual spiromesifen must be removed via column chromatography or recrystallization.

Enzymatic Bioconversion Using Microbial or Hepatic Systems

M01 is naturally produced in organisms exposed to spiromesifen, as evidenced by metabolic studies in livestock and soil ecosystems.

In Vivo Metabolic Pathways

In goats and cattle, spiromesifen is rapidly absorbed and metabolized into M01 via hepatic enzymes. Key findings include:

In Vitro Fermentation Approaches

Recent advances utilize microbial systems to simulate this process:

-

Bacterial Strains : Pseudomonas putida engineered with esterase genes converts spiromesifen to M01 with 92% efficiency in 24 hours.

-

Fungal Systems : Aspergillus niger cultures in pH 7.0 media achieve 78% conversion, though longer incubation times (72 hours) are required.

Industrial Synthesis from Precursor Compounds

While less common, M01 can be synthesized de novo using intermediates derived from spiromesifen’s production process.

Patent-Based Methodology (CN101250173B)

A Chinese patent outlines a three-step synthesis route for spiromesifen, which can be adapted for M01 production:

-

Step 1 : React 1-carboxycyclopentanol with 2,4,6-trimethylphenylacetyl chloride in dichloromethane (DCM) using triethylamine as a catalyst.

-

Step 2 : Treat the intermediate with potassium tert-butoxide in ethanol to form a spirocyclic enol.

-

Step 3 : Hydrolyze the enol intermediate with aqueous HCl to yield M01.

This method achieves an overall yield of 68%, with purity >98% after recrystallization from hexane.

Challenges in Scale-Up

Industrial production faces hurdles such as:

-

High catalyst costs (e.g., triethylamine).

-

Energy-intensive purification steps.

-

Regulatory constraints on solvent waste (e.g., DCM).

Comparative Analysis of Preparation Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Hydrolysis | 85% | Low | High | Moderate (solvent waste) |

| Enzymatic Conversion | 92% | High | Moderate | Low |

| Industrial Synthesis | 68% | Moderate | High | High |

Key Insights :

-

Enzymatic methods offer the highest yield and eco-friendliness but require specialized bioreactors.

-

Chemical hydrolysis balances cost and scalability, making it the preferred choice for most applications.

Chemical Reactions Analysis

Types of Reactions

Spiromesifen Metabolite M01 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Metabolism

Spiromesifen is metabolized into several compounds, with M01 being a significant metabolite found in various biological matrices. Studies indicate that after administration, M01 is excreted primarily through urine and feces, with specific metabolic pathways leading to its formation from the parent compound. The metabolic profile reveals that M01 can accumulate in certain tissues, notably in the liver and kidneys of treated animals .

Agricultural Applications

M01 has been evaluated for its efficacy as a pesticide. It exhibits significant activity against various agricultural pests, making it a valuable component in integrated pest management strategies. The compound's effectiveness is attributed to its ability to disrupt key physiological processes in target organisms.

- Efficacy Against Pests : Research has demonstrated that spiromesifen and its metabolites effectively control populations of spider mites and whiteflies, which are common threats in crop production .

- Residue Analysis : Studies on livestock metabolism show that M01 is a major residue found in milk, fat, kidney, and liver tissues after exposure to spiromesifen-treated feeds. This information is crucial for assessing the safety of agricultural products for human consumption .

Environmental Impact

The environmental behavior of M01 has been investigated to understand its persistence and potential ecological effects.

- Soil Persistence : A study on the bioavailability and biotoxicity of M01 revealed that it is more persistent in soil compared to spiromesifen itself. This persistence raises concerns regarding long-term exposure effects on non-target organisms such as earthworms (Eisenia fetida) which showed significant oxidative stress when exposed to M01 .

- Toxicological Assessments : Toxicity studies indicate that while M01 does not accumulate significantly in the food chain, it can induce stress responses in non-target species, emphasizing the need for careful monitoring of its use in agricultural practices .

Data Tables

Case Studies

Several case studies highlight the practical implications of using spiromesifen and its metabolites:

- Case Study 1: Crop Protection : In trials conducted on cotton crops, the application of spiromesifen resulted in a marked reduction in pest populations with minimal impact on beneficial insects. The metabolite M01 was detected at low levels in plant tissues but did not exceed safety thresholds established for human consumption.

- Case Study 2: Livestock Feeding Trials : In feeding studies with lactating goats and cattle, residues of spiromesifen and M01 were analyzed across various tissues. The findings indicated that while residues were present, they remained within acceptable limits for food safety regulations, supporting the use of spiromesifen as a viable pest control agent in agriculture.

Mechanism of Action

The mechanism of action of Spiromesifen Metabolite M01 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Key Metabolites of Spiromesifen and Their Properties

Key Findings :

- M01 is the most stable and prevalent metabolite, while M03 dominates in leafy crops due to conjugation .

- M09 exhibits prolonged soil persistence (DT₉₀: 743 days), necessitating rotational crop monitoring .

Comparison with Metabolites of Other Acaricides

Table 2: Cross-Compound Toxicity and Regulatory Profiles

Biological Activity

Spiromesifen Metabolite M01, also known as spiromesifen-enol, is a significant metabolite derived from the pesticide spiromesifen. This compound exhibits notable biological activity primarily as an insecticide and acaricide, with implications for agricultural practices and environmental safety. This article delves into the biological activity of M01, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one

- Empirical Formula : C17H20O3

- Molecular Weight : 272.34 g/mol

- Structure : M01 features a unique spirocyclic structure that contributes to its biological activity and environmental profile.

M01 primarily targets acetyl coenzyme A carboxylase in insects, leading to the inhibition of lipid biosynthesis. This disruption affects the growth and reproduction of target organisms, making it effective against a range of pests such as mites and certain insects. The compound’s action is characterized by:

- Inhibition of Lipid Synthesis : M01 interferes with triglyceride and free fatty acid production, which is critical for cellular function in insects.

- Oxidative Stress Induction : The compound induces oxidative stress in non-target organisms, affecting their cellular integrity and function .

Pharmacokinetics

Research indicates that the pharmacokinetic profile of M01 involves rapid absorption following administration, although it is incomplete. Key findings include:

- Absorption : Approximately 48% of a low dose (2 mg/kg) is absorbed in rats.

- Distribution : Highest concentrations are found in the liver, with significant differences observed between sexes.

- Excretion : The majority of excretion occurs via feces (55%-90%), with minimal urinary excretion at high doses .

Antimicrobial and Antioxidant Properties

M01 has been investigated for its potential antimicrobial and antioxidant activities. Studies have shown that:

- It exhibits significant biological activity against various microbial strains.

- The antioxidant properties suggest potential therapeutic applications in treating diseases related to oxidative stress .

Biotoxicity Studies

A study conducted on Eisenia fetida , a common earthworm species, assessed the biotoxicity of M01. Findings revealed:

- M01 was more persistent in soil compared to its parent compound spiromesifen.

- Exposure resulted in significant oxidative stress effects, damaging the epidermis of E. fetida and enhancing lysosomal and phagosomal activities.

- Transcriptome analysis indicated that exposure to M01 led to differential gene expression primarily involved in detoxification and antioxidant systems .

Case Study 1: Soil Persistence

In a controlled study assessing the persistence of M01 in soil environments, it was found that:

- The metabolite remains active longer than spiromesifen itself, indicating potential long-term effects on soil-dwelling organisms.

- Significant alterations were observed in microbial communities due to the presence of M01, with implications for soil health and ecosystem balance .

Case Study 2: Residue Analysis in Livestock

A residue analysis study involving lactating goats revealed:

- M01 was detected at varying levels in kidney (8.9 mg eq/kg) and liver (3.6 mg eq/kg), indicating its metabolism through livestock feeding on treated crops.

- The principal residue was identified as spiromesifen-enol (M01), constituting a major part of total residues found in biological matrices .

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| Chemical Structure | Spirocyclic |

| Mechanism of Action | Inhibition of lipid biosynthesis |

| Key Targets | Acetyl coenzyme A carboxylase |

| Biological Activities | Antimicrobial, Antioxidant |

| Persistence | Higher than parent compound |

| Toxicity | Significant oxidative stress effects |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Spiromesifen Metabolite M01 in environmental and biological matrices?

Methodological Answer: M01 can be analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) for preliminary separation, followed by confirmation via liquid chromatography-mass spectrometry (LC-MS) in positive ion mode. The quantitative ions for M01 are observed at m/z 273 (enol form) . Key parameters include:

Q. What factors influence the environmental persistence of M01, and how are degradation kinetics assessed?

Methodological Answer: M01’s persistence depends on pH , temperature , and light exposure . Degradation studies show:

| Condition | Half-life (Days) | Source |

|---|---|---|

| Neutral water (pH 7) | 87 | |

| Acidic water (pH 4) | <2 | |

| Soil | Low mobility |

Experimental protocols involve spiking matrices with M01, incubating under controlled conditions, and quantifying residues via LC-MS. Statistical models (e.g., first-order kinetics) are applied to calculate half-lives .

Advanced Research Questions

Q. How does M01 induce oxidative stress and lipid peroxidation in non-target organisms, and what biomarkers are relevant?

Methodological Answer: In Eisenia fetida (earthworms), M01 exposure triggers lipid peroxidation (measured via malondialdehyde levels) and alters ACSBG2 gene expression , a fatty acid metabolism regulator. Key biomarkers include:

Q. How should researchers address contradictions in M01 detection across different agricultural matrices?

Methodological Answer: Contradictions arise from matrix-specific metabolism. For example:

- Fruits : M01 is undetectable (<0.01 mg/kg LOQ) due to lack of formation .

- Lettuce : Trace residues (0.03 mg/kg) detected in some samples, likely due to hydrolysis of conjugates .

To resolve discrepancies: - Use hydrolysis steps in extraction to release bound metabolites.

- Validate methods with spiked recovery experiments and matrix-matched calibration .

Q. What experimental design considerations are critical for assessing M01’s ecotoxicological impact?

Methodological Answer:

-

Model Organisms : Eisenia fetida for soil toxicity; Daphnia magna for aquatic systems .

-

Endpoints : Lipid peroxidation, gene expression, survival rates.

-

Statistical Analysis : Apply Abbott’s formula for efficacy:

\text{% Control} = \frac{100(X - Y)}{X}where =% survival in control, =% survival in treated groups. Differences >3× probable error indicate significance .

-

Sample Size : Use power analysis (e.g., ≥3 replicates) to ensure reproducibility .

Data Contradictions and Validation

Q. Why do metabolite residue levels vary between regulatory studies and field trials?

Methodological Answer: Variability stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.